Fesoterodine fumarate is derived from tolterodine, a previously established antimuscarinic drug. It is commercially available under the brand name Toviaz and is classified as a small molecule drug. The chemical structure can be represented as follows:
The fumarate salt form enhances the stability and solubility of the active ingredient, allowing for effective oral administration.
The synthesis of rac Fesoterodine Fumarate involves a multi-step process that includes oxidation and esterification reactions. Key steps in the synthesis include:
The detailed reaction parameters such as temperature control (around 43°C) and reaction time (720-840 minutes) are crucial for ensuring product quality .
The molecular structure of rac Fesoterodine Fumarate can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .
Rac Fesoterodine Fumarate undergoes several chemical reactions during its metabolism:
These metabolic processes are critical for understanding both efficacy and potential drug interactions.
Rac Fesoterodine Fumarate functions as a competitive antagonist at muscarinic receptors, particularly M3 subtypes located in the bladder. Its mechanism can be summarized as follows:
The physical and chemical properties of rac Fesoterodine Fumarate include:
Property | Value |
---|---|
Molecular Weight | 411.58 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
pH | Not specified |
Rac Fesoterodine Fumarate is primarily used in clinical settings for managing overactive bladder symptoms. Its applications include:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3